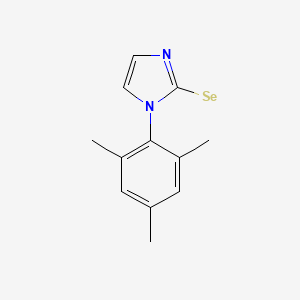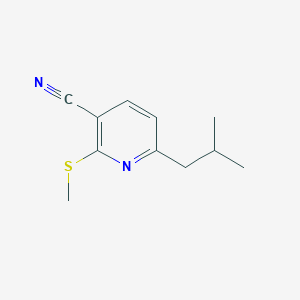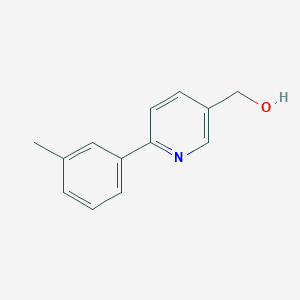
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide is a compound that features a unique combination of a phosphoryl group, pyrrolidine rings, and a fluorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoyl chloride with di(pyrrolidin-1-yl)phosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mecanismo De Acción
The mechanism of action of N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes or receptors, modulating their activity. The pyrrolidine rings contribute to the compound’s binding affinity and specificity. The fluorobenzamide moiety can enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-1-yl derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Phosphoryl compounds:
Fluorobenzamides: These compounds are studied for their pharmacological properties and potential therapeutic uses
Uniqueness
N-(Di(pyrrolidin-1-yl)phosphoryl)-4-fluorobenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrrolidine rings and a fluorobenzamide moiety enhances its potential for diverse applications.
Propiedades
Número CAS |
879480-51-0 |
|---|---|
Fórmula molecular |
C15H21FN3O2P |
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
N-dipyrrolidin-1-ylphosphoryl-4-fluorobenzamide |
InChI |
InChI=1S/C15H21FN3O2P/c16-14-7-5-13(6-8-14)15(20)17-22(21,18-9-1-2-10-18)19-11-3-4-12-19/h5-8H,1-4,9-12H2,(H,17,20,21) |
Clave InChI |
KTSXBMRZJIMRHH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)P(=O)(NC(=O)C2=CC=C(C=C2)F)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


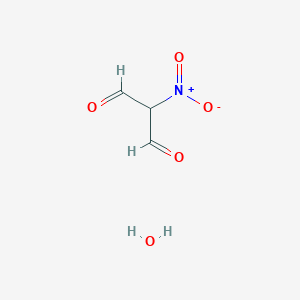
![N-Cyclopentyl-2-[(8-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12600242.png)

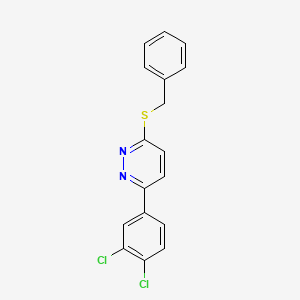
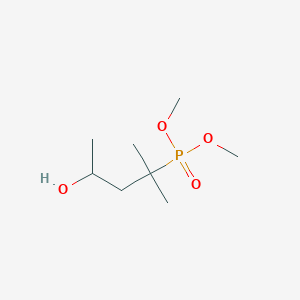
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)
![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12600258.png)

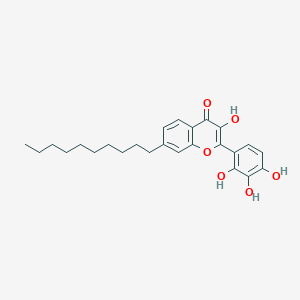
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
